1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chlorophenyl and a dimethoxyphenyl group, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s known that pyrazoline derivatives can interact with various targets and induce changes that lead to their biological effects . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress . This can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Result of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, the β-diketone would be a compound that includes the 4-chlorophenyl and 3,4-dimethoxyphenyl groups.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the pyrazole ring with these groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular processes.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butanone: Similar structure but with a butanone group.
Uniqueness
The uniqueness of 1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12(23)22-17(13-4-7-15(20)8-5-13)11-16(21-22)14-6-9-18(24-2)19(10-14)25-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVMZPTXYNRPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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